3-(4-Methoxyphenyl)Piperidine Hydrochloride

Description

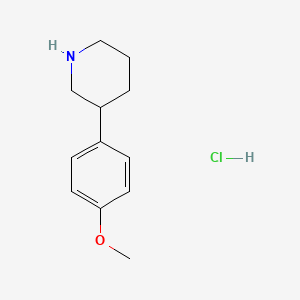

3-(4-Methoxyphenyl)Piperidine Hydrochloride (CAS 625454-21-9) is a piperidine derivative with the molecular formula C₁₃H₂₀ClNO and a molecular weight of 241.757 g/mol . It is structurally characterized by a piperidine ring substituted with a 4-methoxyphenylmethyl group at the 3-position. This compound is frequently utilized as an intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and inflammatory pathways . Its methoxy group enhances solubility compared to non-polar substituents, making it a versatile scaffold in drug discovery.

Properties

IUPAC Name |

3-(4-methoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11;/h4-7,11,13H,2-3,8-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTDYNLJFLQQTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19724-83-5 | |

| Record name | 3-(4-methoxyphenyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)Piperidine Hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with piperidine in the presence of a reducing agent. One common method is the reductive amination of 4-methoxybenzaldehyde with piperidine using sodium triacetoxyborohydride as the reducing agent. The reaction is carried out in an organic solvent such as methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)Piperidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

Reduction: The piperidine ring can be reduced to form a piperidine derivative.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

Oxidation: Formation of 4-hydroxyphenylpiperidine or 4-formylphenylpiperidine.

Reduction: Formation of piperidine derivatives with reduced functional groups.

Substitution: Formation of halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

3-(4-Methoxyphenyl)Piperidine Hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)Piperidine Hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, such as the NMDA receptor, where it acts as an antagonist. This interaction can modulate neurotransmitter release and influence neuronal activity. The compound may also interact with other receptors and enzymes, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 3-(4-Methoxyphenyl)Piperidine Hydrochloride with analogous compounds:

Key Structural Differences

- Substituent Position and Type: The primary compound’s 4-methoxyphenylmethyl group contrasts with 3-methoxyphenyl in CAS 325808-20-6, altering steric and electronic properties . Methoxymethyl in 4-(Methoxymethyl)Piperidine HCl offers a smaller, polar substituent, likely increasing water solubility .

Biological Activity

3-(4-Methoxyphenyl)piperidine hydrochloride, a compound belonging to the piperidine class, has garnered attention for its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methoxyphenyl group. Its molecular formula is CHClNO, and it exhibits various pharmacological properties due to the presence of the methoxy group, which can influence lipophilicity and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The piperidine moiety allows for binding to various receptors, including:

- Dopamine Receptors : The compound may act as a modulator of dopaminergic signaling, which is crucial in treating disorders like schizophrenia and depression.

- Serotonin Receptors : Its potential effects on serotonin pathways suggest possible applications in anxiety and mood disorders.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. A study demonstrated that analogs with similar structures showed significant reductions in immobility time in the forced swim test, a common assay for antidepressant activity.

Neuroprotective Properties

In vitro studies have shown that the compound may provide neuroprotection against glutamate-induced toxicity in neuronal cell lines. This suggests potential applications in neurodegenerative diseases where excitotoxicity is a contributing factor .

Anticancer Activity

Emerging research indicates that derivatives of piperidine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have been shown to inhibit cell proliferation in human cancer cell lines, suggesting that this compound may also possess anticancer properties .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antidepressant | Reduced immobility in models | |

| Neuroprotective | Protection against glutamate toxicity | |

| Anticancer | Cytotoxicity in cancer cell lines |

Structure-Activity Relationship (SAR)

The presence of the methoxy group is crucial for enhancing the lipophilicity and receptor interaction profile of the compound. SAR studies suggest that modifications on the phenyl ring can significantly alter biological activity. For instance, substituents on the phenyl ring can enhance binding affinity to specific receptors, which may lead to improved therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-Methoxyphenyl)Piperidine Hydrochloride?

- Methodology : The synthesis typically involves nucleophilic substitution between 4-methoxybenzyl chloride and piperidine in the presence of a base (e.g., NaOH or K₂CO₃) in anhydrous solvents like ethanol or THF. The free base is then treated with hydrochloric acid to form the hydrochloride salt. Reaction optimization may include temperature control (40–60°C) and inert atmospheres to prevent oxidation .

- Key Steps :

- Base Selection : Strong bases improve deprotonation efficiency.

- Solvent Choice : Polar aprotic solvents enhance reaction kinetics.

- Purification : Recrystallization or column chromatography ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at 4-position) and piperidine ring conformation .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

- Mass Spectrometry : High-resolution MS validates molecular weight (C₁₃H₂₀ClNO; 241.76 g/mol) .

Q. What safety protocols are essential when handling this compound?

- Handling : Use PPE (nitrile gloves, lab coats) and fume hoods to avoid inhalation of dust/aerosols. Avoid skin contact due to potential irritancy .

- Storage : Store at 2–8°C in airtight containers away from moisture and light. Incompatible with strong oxidizers .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis under varying conditions?

- Design of Experiments (DoE) : Vary parameters (solvent polarity, base strength, stoichiometry) to identify optimal conditions. For example, THF increases reaction rate compared to ethanol but may reduce yield due to byproduct formation .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance nucleophilic substitution efficiency .

- Scale-Up : Pilot-scale reactors with automated temperature/pH control improve reproducibility. Continuous flow systems reduce reaction time by 30% .

Q. What strategies are effective in resolving contradictory bioactivity data across studies involving 3-(4-Methoxyphenyl)Piperidine derivatives?

- Root Causes : Discrepancies may arise from structural analogs (e.g., fluorobenzyl vs. methoxybenzyl groups) or enantiomeric impurities .

- Solutions :

- Comparative Studies : Test analogs (e.g., 4-fluoro or 4-chloro derivatives) under identical conditions to isolate structural effects .

- Strict Characterization : Ensure enantiomeric purity via chiral HPLC (e.g., Chiralpak® columns) .

- Dose-Response Curves : Validate activity thresholds across multiple cell lines .

Q. What experimental approaches are recommended for studying the receptor binding affinity of this compound?

- In Vitro Assays :

- Radioligand Displacement : Use ³H-labeled serotonin or dopamine receptors to measure IC₅₀ values .

- Functional Assays : cAMP accumulation or calcium flux assays (e.g., FLIPR®) for G protein-coupled receptor activity .

- In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding poses in serotonin 5-HT₁A/5-HT₂A receptors .

Q. How can computational modeling techniques enhance the understanding of this compound's pharmacological mechanisms?

- Methods :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with CHARMM force fields) to assess stability over 100-ns trajectories .

- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioavailability .

- Applications : Predict metabolic pathways (CYP450 interactions) and toxicity profiles (ADMET) .

Q. What methodologies are critical for investigating enantiomer-specific effects in 3-(4-Methoxyphenyl)Piperidine derivatives?

- Chiral Resolution : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate (R)- and (S)-enantiomers .

- Enantioselective Synthesis : Asymmetric catalysis (e.g., Jacobsen’s catalyst) to achieve >90% enantiomeric excess .

- Biological Testing : Compare enantiomers in receptor binding and in vivo models (e.g., rodent anxiety assays) to identify stereospecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.